molecular formula C14H10N2O B13823091 Phenyl-(3-phenyl-3-diazirinyl)methanone

Phenyl-(3-phenyl-3-diazirinyl)methanone

Cat. No.: B13823091
M. Wt: 222.24 g/mol
InChI Key: IPHNIJMRLNBXRS-UHFFFAOYSA-N
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Description

Phenyl-(3-phenyl-3-diazirinyl)methanone is a unique organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is of significant interest due to its applications in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(3-phenyl-3-diazirinyl)methanone typically involves the formation of the diazirine ring through the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable solvent-free reactions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors may also be employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(3-phenyl-3-diazirinyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce different nitrogen-containing heterocycles .

Scientific Research Applications

Phenyl-(3-phenyl-3-diazirinyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl-(3-phenyl-3-diazirinyl)methanone involves the generation of highly reactive carbenes upon exposure to UV light. These carbenes can form covalent bonds with nearby molecules, allowing for the identification of molecular interactions. The primary molecular targets include proteins, nucleic acids, and other biomolecules involved in various biological pathways .

Comparison with Similar Compounds

Uniqueness: Phenyl-(3-phenyl-3-diazirinyl)methanone is unique due to its ability to generate highly reactive carbenes with minimal rearrangement, making it a valuable tool in studying molecular interactions with high precision .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl-(3-phenyldiazirin-3-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-13(11-7-3-1-4-8-11)14(15-16-14)12-9-5-2-6-10-12/h1-10H

InChI Key

IPHNIJMRLNBXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2(N=N2)C3=CC=CC=C3

Origin of Product

United States

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